Cas no 2138146-79-7 (Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid)

Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid structure
2138146-79-7 structure
Product Name:Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid
CAS No:2138146-79-7
MF:C14H32N6O6S
MW:412.505481719971
CID:6507275
PubChem ID:138111076
Update Time:2025-07-21

Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid Chemical and Physical Properties

Names and Identifiers

    • EN300-718661
    • 2138146-79-7
    • 2089245-19-0
    • bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid
    • bis(2,6-dimethylmorpholine-4-carboximidamide); sulfuric acid
    • Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid
    • Inchi: 1S/2C7H15N3O.H2O4S/c2*1-5-3-10(7(8)9)4-6(2)11-5;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4)
    • InChI Key: IPXIHGMJELPDLF-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(O)O.O1C(C)CN(C(=N)N)CC1C.O1C(C)CN(C(=N)N)CC1C

Computed Properties

  • Exact Mass: 412.21040394g/mol
  • Monoisotopic Mass: 412.21040394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 208Ų

Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid Pricemore >>

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Additional information on Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid

Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid: A Comprehensive Overview

Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid (CAS no. 2138146-79-7) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various applications, particularly in the development of advanced materials and bioactive molecules. The combination of 2,6-dimethylmorpholine-4-carboximidamide units with sulfuric acid modification endows it with distinct chemical behaviors that make it invaluable in multiple scientific domains.

The molecular structure of Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid consists of two morpholine-4-carboximidamide moieties linked together, with each morpholine ring substituted at the 2 and 6 positions with methyl groups. This substitution enhances the compound's stability and reactivity, making it particularly useful in synthetic chemistry. The presence of sulfuric acid further modifies its properties, introducing acidic functionalities that can participate in various chemical reactions, including hydrogen bonding and coordination with metal ions.

In recent years, Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid has been extensively studied for its potential applications in pharmaceuticals. Its ability to form stable complexes with a wide range of organic and inorganic compounds has opened new avenues for drug design and delivery systems. For instance, researchers have explored its use as a ligand in coordination chemistry, where it can facilitate the formation of metal-organic frameworks (MOFs) with tailored properties. These MOFs have shown promise in applications such as gas storage, separation technologies, and catalysis.

One of the most intriguing aspects of Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid is its role in bioactive molecule synthesis. The morpholine ring is a common motif in biologically active compounds due to its ability to mimic natural amino acids and facilitate interactions with biological targets. By incorporating this motif into a bis-functionalized structure, scientists can design molecules with enhanced binding affinity and selectivity. This has led to the development of novel therapeutic agents targeting various diseases, including infectious disorders and chronic conditions.

The acidic nature introduced by sulfuric acid modification also contributes to the compound's versatility. It can act as a proton donor or acceptor in chemical reactions, enabling the synthesis of complex molecules through acid-catalyzed processes. Additionally, its ability to form salt-like derivatives opens up possibilities for formulation development in pharmaceuticals. These derivatives can improve solubility and bioavailability of active ingredients, making them more effective in therapeutic applications.

Recent studies have highlighted the potential of Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid in materials science. Its unique structural features make it an excellent candidate for designing functional polymers and coatings. For example, researchers have investigated its use as a cross-linking agent to enhance the mechanical strength and thermal stability of polymers. These advancements could lead to the development of new materials with improved performance characteristics for industrial applications.

The compound's reactivity also makes it valuable in catalytic processes. By acting as a ligand or co-catalyst, it can facilitate various organic transformations that are otherwise difficult to achieve under mild conditions. This has significant implications for green chemistry initiatives, as it allows for more efficient and environmentally friendly synthetic routes. Such developments align with global efforts to reduce the environmental impact of chemical manufacturing.

In conclusion, Bis(2,6-dimethylmorpholine-4-carboximidamide), sulfuric acid (CAS no. 2138146-79-7) is a multifaceted compound with diverse applications across pharmaceuticals, materials science, and catalysis. Its unique structural features and chemical properties make it an indispensable tool for researchers seeking innovative solutions to complex scientific challenges. As research continues to uncover new possibilities for this compound, its importance is likely to grow even further.

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